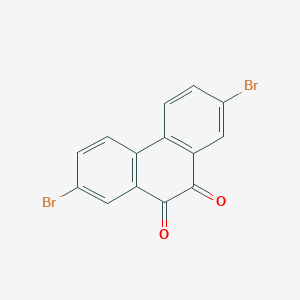
1,2,3-Octanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Octanetriol is a chemical compound that belongs to the class of polyols or alcohols. It is a colorless and odorless liquid that is soluble in water and other polar solvents. Octanetriol is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its unique properties and potential applications.
Mechanism of Action
The exact mechanism of action of octanetriol is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. It may also interfere with various enzymes and proteins involved in cellular processes, leading to various physiological effects.
Biochemical and Physiological Effects:
Octanetriol has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, modulating immune response, and regulating lipid metabolism. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Octanetriol has several advantages for use in laboratory experiments, such as its low toxicity, stability, and compatibility with various solvents and reagents. However, its high cost and limited availability may be a limitation for some studies.
Future Directions
There are several potential future directions for research on octanetriol. One area of interest is its potential use as a drug delivery agent for various therapeutic agents, including anticancer drugs and antibiotics. Another area of research is its potential use in the development of novel antimicrobial agents to combat drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of octanetriol, which may lead to the development of new treatments for various diseases.
Synthesis Methods
Octanetriol can be synthesized through various methods, including the reduction of octanal with sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of octanoic acid using a catalyst such as palladium or platinum. The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
Octanetriol has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been investigated as a potential drug delivery agent due to its ability to form stable complexes with drugs and enhance their solubility and bioavailability. It has also been studied for its antimicrobial and antifungal activities, which may be useful in the treatment of infections.
properties
CAS RN |
112196-85-7 |
|---|---|
Product Name |
1,2,3-Octanetriol |
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
octane-1,2,3-triol |
InChI |
InChI=1S/C8H18O3/c1-2-3-4-5-7(10)8(11)6-9/h7-11H,2-6H2,1H3 |
InChI Key |
QSQGNBGEHSFMAA-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CO)O)O |
Canonical SMILES |
CCCCCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



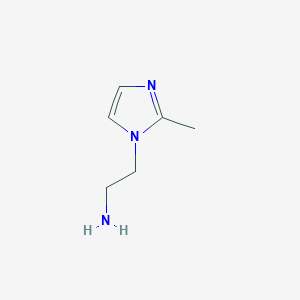
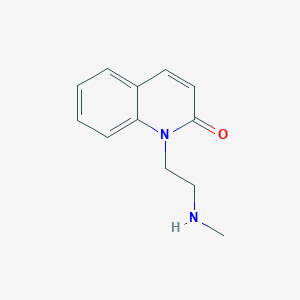
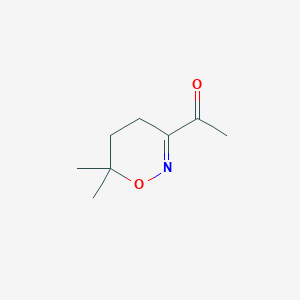
![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
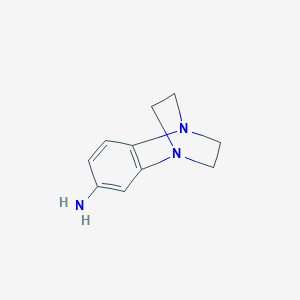


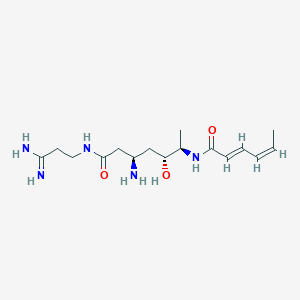



![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
